1-Amino-1-(2-methylphenyl)acetone
Description
Significance of α-Amino Ketones as Versatile Synthetic Intermediates and Building Blocks
α-Amino ketones are a class of organic compounds characterized by a ketone functional group positioned adjacent to an amino group. This unique structural arrangement imparts a dual reactivity that makes them exceptionally valuable as synthetic intermediates. colab.ws They serve as fundamental building blocks for the construction of a wide array of nitrogen-containing molecules, including various heterocycles like pyrazines and pyrroles, and chiral 1,2-amino alcohols. rsc.org The presence of both a nucleophilic amino group and an electrophilic carbonyl group allows for a diverse range of chemical transformations. nih.gov
The importance of α-amino ketones extends significantly into medicinal chemistry. rsc.orgresearchgate.net The α-amino ketone motif is a key structural feature in numerous natural products and pharmacologically active compounds. colab.ws Notable examples include the antidepressant bupropion, the appetite suppressant amfepramone, and the antiplatelet agent Effient. rsc.orgresearchgate.net Their ability to interact with biological receptors has driven extensive research into their synthesis and application. rsc.orgresearchgate.net Furthermore, they are crucial precursors in the synthesis of protease inhibitors, which have applications in treating viral infections like HIV. researchgate.net The versatility of α-amino ketones is further demonstrated by their use in the synthesis of complex molecules and as ligands and chiral auxiliaries in asymmetric synthesis. rsc.org
Research Rationale for Substituted α-Amino Ketones, Highlighting the 1-Amino-1-(2-methylphenyl)acetone Moiety
The study of substituted α-amino ketones, such as this compound, is driven by the quest for novel molecules with specific biological activities and for more efficient synthetic routes to complex targets. The introduction of substituents onto the basic α-amino ketone scaffold allows for the fine-tuning of steric and electronic properties, which can significantly influence the compound's reactivity and its interaction with biological targets.
Research into specifically substituted α-amino ketones like the this compound moiety is often aimed at developing new therapeutic agents. The "2-methylphenyl" group, in particular, can introduce specific steric and electronic effects that may enhance binding to a biological target or alter the metabolic profile of the molecule. The development of new synthetic methodologies for creating such substituted α-amino ketones in a highly controlled and efficient manner is a significant area of focus in organic chemistry. nih.govacs.org
Structural Classification and Nomenclature Considerations for this compound within α-Amino Ketone Chemistry
According to IUPAC nomenclature, the systematic name for the compound is 1-amino-1-(2-methylphenyl)propan-2-one . This name precisely describes the molecular structure: a three-carbon chain ("propan-") with a ketone at the second position ("-2-one"). An amino group ("1-amino-") and a 2-methylphenyl group (o-tolyl group) are both attached to the first carbon atom ("1-(2-methylphenyl)").
Structurally, this compound is classified as an α-amino ketone because the amino group is located on the carbon atom alpha to the carbonyl group. It is a primary amine due to the -NH2 group. The presence of a stereocenter at the C1 position means that the compound can exist as a pair of enantiomers, (R)- and (S)-1-Amino-1-(2-methylphenyl)acetone. The synthesis and separation of these enantiomers are often crucial in pharmaceutical research, as different enantiomers can exhibit distinct biological activities.
The table below provides a summary of the key identifiers for this compound.
| Property | Value |
| IUPAC Name | 1-Amino-1-(2-methylphenyl)propan-2-one |
| Synonyms | 1-Amino-1-(o-tolyl)acetone |
| Molecular Formula | C10H13NO |
| CAS Number | Not readily available |
| Molecular Weight | 163.22 g/mol |
| Structural Class | α-Amino Ketone, Primary Amine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-amino-1-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,10H,11H2,1-2H3 |
InChI Key |
CTPRNTOSTRTHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)C)N |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 1 Amino 1 2 Methylphenyl Acetone
Fundamental Reaction Pathways of α-Amino Ketones
α-Amino ketones are a significant class of organic compounds that serve as versatile building blocks in synthetic chemistry. rsc.org Their synthesis and reactions have been the subject of extensive research. Classical methods for their preparation include the nucleophilic substitution of α-halo ketones with amines and the electrophilic amination of enolates. rsc.org More contemporary approaches focus on direct amination of ketones to improve atom economy and reduce steps. rsc.orgresearchgate.net
Key reaction pathways for α-amino ketones include:
Reactions at the carbonyl group: Like other ketones, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
Reactions involving the amino group: The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
Reactions at the α-carbon: The presence of the carbonyl group enhances the acidity of the α-hydrogens, facilitating the formation of enolates. libretexts.org
Rearrangement reactions: The proximity of the amino and keto groups allows for various intramolecular rearrangements. rsc.orgbeilstein-journals.org
These fundamental pathways are often interconnected, leading to complex chemical behavior and making α-amino ketones valuable intermediates in the synthesis of more complex molecules like amino alcohols and various heterocycles. rsc.orgresearchgate.net
Nucleophilic and Electrophilic Reactivity Profiles of the Compound
1-Amino-1-(2-methylphenyl)acetone exhibits both nucleophilic and electrophilic characteristics, a direct consequence of its bifunctional nature.
Nucleophilic Character: The primary amine group is the main nucleophilic center. The lone pair of electrons on the nitrogen atom can attack electrophilic species. This reactivity is central to reactions like alkylation, acylation, and its role in forming imines where the amine itself is the initial nucleophile attacking a different carbonyl compound. orgoreview.comlibretexts.org
Furthermore, the enolate form of the ketone, generated under basic conditions, is a potent carbon-based nucleophile. libretexts.orgnih.gov This enolate can react with a variety of electrophiles, such as alkyl halides, leading to α-alkylation. nih.govacs.org
Electrophilic Character: The carbonyl carbon is the primary electrophilic center in the molecule. It is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to additions to the carbonyl group and is exploited in reactions like reduction and addition of organometallic reagents. nih.gov
In some synthetic strategies, the α-position can be rendered electrophilic. This concept, known as "umpolung" or polarity inversion, allows the typically nucleophilic α-carbon of a ketone to react with nucleophiles. rsc.orgrsc.org For instance, the formation of N-alkenoxypyridinium salts from the corresponding enolate creates an electrophilic α-position that can react with amines to form α-amino ketones. rsc.orgrsc.org
Rearrangement Reactions Involving the Amino Ketone Moiety
The structure of α-amino ketones is amenable to several types of rearrangement reactions, often driven by the formation of more stable products. These rearrangements can involve the migration of groups to either the carbon or nitrogen atom.
One notable transformation is the α-iminol rearrangement , which is related to the α-ketol rearrangement. In this process, an α-hydroxy imine rearranges to an α-amino ketone. rsc.orgbeilstein-journals.org This is often thermodynamically favorable as the resulting α-amino ketone is typically more stable than the corresponding α-iminol. beilstein-journals.org The mechanism is thought to proceed via a hydroxy enamine intermediate in an intramolecular redox reaction. rsc.org
Another significant rearrangement is the Heyns rearrangement , which involves the conversion of an α-hydroxy ketone, upon reaction with an amine, into an α-amino ketone. rsc.org This reaction is initiated by the formation of an α-hydroxy imine, which then rearranges. rsc.org
Studies on the rearrangement of α-hydroxy N-phenylimines, which are structurally related to the imine of this compound, have provided kinetic data and mechanistic insights into these transformations. The reaction rates are influenced by the electronic nature of substituents on the phenyl ring.
| Reactant (Substituent R on Aniline) | Rate Constant k (s⁻¹) x 10⁵ at 208°C |
| p-OCH₃ | 2.5 |
| p-CH₃ | 3.0 |
| H | 3.4 |
| m-Cl | 5.2 |
| Data derived from studies on the rearrangement of 2-hydroxy-2-phenylcyclohexanone N-arylimines in decalin. acs.org |
These rearrangements are synthetically valuable for creating substituted α-amino ketones that might be difficult to access through other methods. rsc.orgbeilstein-journals.org
Investigating Keto-Enol Tautomerism and Enolate Chemistry
Like most carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.compressbooks.pub This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond. libretexts.org
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.compressbooks.pub
Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base. chemistrysteps.com
Base-catalyzed mechanism: Involves deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom. pressbooks.pubchemistrysteps.com
For most simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.compressbooks.pub However, the transient enol form is highly reactive and serves as a key intermediate in many reactions, such as α-halogenation. chemistrysteps.com
Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium |
| Conjugation | Conjugation of the enol's C=C bond with another π-system (e.g., an aromatic ring) can stabilize the enol form. |
| Hydrogen Bonding | Intramolecular hydrogen bonding, as seen in β-dicarbonyl compounds, significantly stabilizes the enol tautomer. pressbooks.pub |
| Solvent | The polarity of the solvent can influence the relative stability of the tautomers. |
| Substitution | The substitution pattern on the α-carbon can affect the stability of the enol's double bond. |
Enolate Chemistry: The deprotonation of the α-carbon of this compound under basic conditions generates an enolate ion. This enolate is a powerful nucleophile, with two potential sites of reaction: the α-carbon and the oxygen atom. libretexts.org Reactions with electrophiles typically occur at the α-carbon, making enolates crucial for the formation of carbon-carbon bonds. nih.govnih.gov The generation of specific enolates from α-amino ketones has been studied to control the regioselectivity of subsequent alkylation reactions. acs.orgacs.org
Mechanism of Imine and Oxime Formation from Amino Ketones
The carbonyl group of this compound can react with primary amines and related compounds to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. orgoreview.comquimicaorganica.orgchemtube3d.com These are condensation reactions that involve the elimination of a water molecule.
Mechanism of Imine Formation: The formation of an imine is a reversible, acid-catalyzed process. orgoreview.comlibretexts.org
Nucleophilic Attack: A primary amine attacks the electrophilic carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. orgoreview.comlibretexts.org
Protonation of Hydroxyl: The oxygen of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). openstax.org
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a protonated imine, or iminium ion. libretexts.orgopenstax.org
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. libretexts.org
The reaction rate is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (around pH 4-5). openstax.orgjove.com In the case of this compound, the inherent basicity of its own amino group could influence the local pH and potentially play a role in the catalysis.
Mechanism of Oxime Formation: The mechanism for oxime formation from a ketone and hydroxylamine is analogous to that of imine formation. quimicaorganica.orgchemtube3d.com
Nucleophilic Addition: The nitrogen of hydroxylamine (NH₂OH) attacks the carbonyl carbon.
Proton Transfer: Formation of a carbinolamine-like intermediate.
Protonation and Dehydration: The hydroxyl group is protonated and eliminated as water.
Deprotonation: Loss of a proton from the nitrogen gives the oxime.
Oximes derived from unsymmetrical ketones can exist as geometric isomers (Z/E). quimicaorganica.org
Studies on Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in readily available literature, valuable information can be gleaned from studies of closely related α-amino ketones and their rearrangement reactions.
Kinetic analyses of the rearrangement of α-hydroxy imines to α-amino ketones have shown that the reaction rates are sensitive to electronic effects. acs.org For example, in the thermal rearrangement of 2-anilino-2-phenylcyclohexanones, electron-withdrawing groups on the N-phenyl ring were found to accelerate the reaction, while electron-donating groups slowed it down, resulting in a negative Hammett p value. acs.org A detailed kinetic analysis of the rearrangement of α-amino ketones has been the subject of specific studies, highlighting the complexity of these transformations. acs.org
The thermodynamics of these reactions are also a key consideration. The rearrangement of α-iminols to α-amino ketones, for instance, is generally considered to be thermodynamically driven because the α-amino ketone product is more stable. beilstein-journals.org This stability can be attributed to the favorable bond energies in the final product.
For keto-enol tautomerism, the equilibrium constant provides a measure of the relative thermodynamic stability of the two forms. As mentioned, the keto form of simple ketones is significantly more stable than the enol form. libretexts.orgchemistrysteps.com The rate-determining step in acid-catalyzed enolization is typically the deprotonation of the α-carbon of the protonated ketone. chemistrysteps.com
Computational and Theoretical Studies on 1 Amino 1 2 Methylphenyl Acetone
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide insights into molecular geometries and energies.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is often employed to optimize molecular geometries, predict vibrational frequencies, and calculate various electronic properties. A typical DFT study on 1-Amino-1-(2-methylphenyl)acetone would involve selecting a functional (like B3LYP) and a basis set (such as 6-31G**) to find the lowest energy structure of the molecule. The results of such calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
Ab Initio and Semi-Empirical Methodologies
Ab initio methods, like Hartree-Fock (HF), are based on first principles without the use of experimental data for parameterization. While computationally intensive, they can provide highly accurate results for smaller molecules.
Semi-empirical methods, such as AM1 and PM3, offer a faster, though less accurate, alternative by incorporating some experimentally derived parameters. These methods are particularly useful for exploring the conformational landscape of larger molecules or for preliminary analyses before employing more rigorous techniques. A comparative study using both ab initio and semi-empirical methods could offer a balanced view of the molecule's properties relative to computational cost.
Conformational Analysis and Energy Minimization
Most molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformer(s) by calculating the potential energy associated with these rotations. For this compound, this would involve systematically rotating the bonds connecting the phenyl ring, the amino group, and the acetone (B3395972) moiety to map the potential energy surface. The resulting low-energy structures, or local minima, would represent the most likely shapes of the molecule.
Electronic Structure Analysis and Reactivity Prediction
Beyond molecular geometry, computational methods can elucidate the distribution of electrons within a molecule, which is key to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Chemical Activity (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. A computational study would calculate and visualize these orbitals for this compound, providing insights into potential reaction sites.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept. NBO analysis quantifies electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured in energy, reveals the importance of hyperconjugation and resonance effects on the molecule's stability. For this compound, NBO analysis could quantify the delocalization of electrons from the amino group and the phenyl ring and analyze potential intramolecular hydrogen bonding.
Without specific published research on this compound, any data presented in tables for these analyses would be purely hypothetical. The scientific community awaits dedicated computational studies to elucidate the specific structural and electronic properties of this compound.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich or electron-poor. scienceopen.com The MEP is calculated to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net
In MEP analysis, different colors correspond to different electrostatic potential values. Typically, red and yellow areas signify regions of negative potential (electron-rich), which are favorable sites for electrophilic attack. Conversely, blue areas indicate regions of positive potential (electron-deficient), which are prone to nucleophilic attack. scienceopen.comresearchgate.net
For this compound, the MEP map would highlight specific reactive zones:
Nucleophilic Sites: The most negative potential is expected to be localized on the oxygen atom of the carbonyl group and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. These red-coded regions are the primary sites for electrophilic attack.
Electrophilic Sites: The most positive potential, indicated by blue coloring, would be concentrated around the hydrogen atoms of the amine group and the aromatic ring. These sites are susceptible to attack by nucleophiles. scienceopen.com
This analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its chemical reactivity.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational methods are extensively used to predict and help interpret experimental spectroscopic data. By calculating the theoretical spectra, researchers can assign experimental peaks with greater confidence and understand the underlying molecular vibrations and electronic transitions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict these vibrational frequencies. nih.gov
The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. icm.edu.plresearchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsion of the molecule's functional groups. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound This table presents a selection of theoretically predicted vibrational frequencies and their assignments based on typical DFT calculations for similar functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment |
| N-H Asymmetric Stretch | ~3450 | Amine Group |
| N-H Symmetric Stretch | ~3350 | Amine Group |
| C-H Aromatic Stretch | ~3100-3000 | Phenyl Ring |
| C-H Aliphatic Stretch | ~2980-2920 | Methyl & Methylene Groups |
| C=O Stretch | ~1715 | Acetone Carbonyl |
| C-N Stretch | ~1380 | Amine C-N Bond |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These shifts are reported relative to a standard, typically Tetramethylsilane (TMS). rsc.org
Calculations are performed on the optimized molecular geometry. The predicted chemical shifts for this compound would reflect the unique electronic environment of each nucleus. The ortho-methyl group on the phenyl ring, for instance, would influence the chemical shifts of nearby aromatic protons and carbons due to its electronic and steric effects.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table shows representative theoretical chemical shifts relative to TMS, calculated using the GIAO-DFT method.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic H | 7.1 - 7.5 | C=O | ~208 |
| Amine H (NH₂) | 1.5 - 2.5 (broad) | Aromatic C (quat.) | 135 - 140 |
| Acetone CH | ~3.8 | Aromatic CH | 125 - 130 |
| Methyl H (Aromatic) | ~2.3 | C-NH₂ | ~60 |
| Acetone C | ~50 | ||
| Methyl C (Aromatic) | ~20 |
To understand the electronic transitions of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is used to simulate its UV-Vis absorption spectrum. medium.com This method calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths (λmax), as well as the oscillator strengths, which relate to the intensity of the absorption bands. sci-hub.se
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic phenyl ring and n→π* transitions involving the lone pairs on the carbonyl oxygen and amine nitrogen. chemrxiv.org The choice of functional, such as PBE0 or B3LYP, and the inclusion of solvent effects are critical for achieving accurate predictions that align with experimental measurements. sci-hub.sechemrxiv.org
Table 3: Predicted UV-Vis Absorption Data for this compound via TD-DFT This table outlines plausible electronic transitions, maximum absorption wavelengths (λmax), and oscillator strengths (f) as would be predicted by TD-DFT calculations.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π* (Aromatic) | ~210 | > 0.1 |
| π → π* (Aromatic) | ~265 | < 0.05 |
| n → π* (Carbonyl) | ~280 | < 0.01 |
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational modeling can map out entire reaction pathways, providing a dynamic view of chemical transformations.
For any chemical reaction involving this compound, computational methods can be used to identify the transition state (TS)—the highest energy point along the reaction coordinate. By locating the TS structure and calculating its energy, the activation energy (Ea) of the reaction can be determined. This value is fundamental to understanding the reaction kinetics.
The process involves optimizing the geometry of the reactant, product, and the transition state. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. Such calculations are vital for predicting reaction feasibility and exploring the influence of catalysts or substituents on the reaction rate.
Solvent Effects on Reaction Pathways
While direct computational studies focusing exclusively on the solvent effects on the reaction pathways of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analogy through theoretical investigations of closely related molecular systems. Computational chemistry offers powerful tools, such as Density Functional Theory (DFT) combined with Polarizable Continuum Models (PCM) or explicit solvent models, to elucidate the profound impact of the solvent environment on reaction thermodynamics and kinetics. These studies on analogous compounds, such as other aminoketones, acetophenones, and related reaction mechanisms like reductive amination, provide critical insights into how solvents are expected to influence the formation, stability, and reactivity of this compound.
A pivotal reaction pathway for the synthesis of aminoketones is the reductive amination of the corresponding ketone. acs.orgalbany.edu In the case of this compound, this would involve the reaction of 2-methylacetophenone with an amine source. Computational studies on the reductive amination of ketones have revealed that the choice of solvent can dictate the preferred reaction channel. albany.eduresearchgate.net For instance, the reaction can proceed via the formation of an imine intermediate followed by hydrogenation, or through the hydrogenolysis of a Schiff base adduct. albany.edu The nature of the solvent heavily influences the rates of formation of these intermediates and their subsequent conversion to the final amine product. albany.eduresearchgate.net
A systematic computational study on the reductive amination of ketones highlighted the significant impact of the solvent on reaction rates and selectivity. albany.edu The study demonstrated that different solvents could favor distinct reaction pathways, leading to variations in product distribution. albany.edu Methanol was identified as a highly effective solvent for this transformation, promoting both the formation of intermediates and the subsequent hydrogenation steps. albany.edu
Table 1: Illustrative Solvent Effects on the Relative Rates of Intermediate Formation in Reductive Amination of a Model Ketone
| Solvent | Dielectric Constant (ε) | Relative Rate of Imine Formation | Relative Rate of Schiff Base Adduct Formation |
| Toluene | 2.4 | Low | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate |
| Isopropanol | 19.9 | High | High |
| Methanol | 32.7 | Very High | Very High |
| Water | 80.1 | Low (due to competing hydrolysis) | Low |
Note: This table is a qualitative representation based on findings from computational and experimental studies on the reductive amination of ketones and is intended to be illustrative of the expected trends for this compound.
Furthermore, computational studies on the keto-enol tautomerism of related dicarbonyl compounds have shown that solvent polarity can significantly shift the tautomeric equilibrium. acs.org Polar solvents tend to stabilize the more polar keto-form, whereas nonpolar solvents may favor the enol-form, which can be stabilized by intramolecular hydrogen bonding. acs.org For this compound, a similar tautomerism between the keto-amino form and the enol-imino form can be envisaged. The stability of these tautomers and the energy barrier for their interconversion would be highly dependent on the solvent environment.
Explicit solvent molecules can also play a direct catalytic role. rsc.org For example, a water molecule can act as a proton shuttle in the nucleophilic addition step of an amine to a carbonyl group, lowering the activation barrier compared to the uncatalyzed reaction. rsc.org Computational models that include explicit solvent molecules are crucial for capturing these specific short-range interactions that are not fully accounted for by continuum models alone. rsc.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 1 Amino 1 2 Methylphenyl Acetone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Amino-1-(2-methylphenyl)acetone, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural assignment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. Based on the structure of this compound, distinct signals are predicted. The aromatic protons are expected to appear as a complex multiplet due to the ortho-substitution pattern, which disrupts simple splitting patterns. The protons of the primary amine group will likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration. The sharp singlets corresponding to the two different methyl groups—one attached to the phenyl ring and the other to the carbonyl group—are key identifiers.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-3, H-4, H-5, H-6) | 7.10 - 7.40 | Multiplet (m) | 4H |
| Methine (CH-NH₂) | 4.6 - 4.9 | Singlet (s) | 1H |
| Amine (NH₂) | 1.8 - 3.5 | Broad Singlet (br s) | 2H |
| Phenyl Methyl (Ar-CH₃) | 2.25 - 2.40 | Singlet (s) | 3H |
| Acetone (B3395972) Methyl (CO-CH₃) | 2.10 - 2.25 | Singlet (s) | 3H |
(Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds.)
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The most downfield signal is anticipated for the carbonyl carbon due to its significant deshielding. The aromatic carbons will resonate in the typical region of δ 120-140 ppm. The methine carbon attached to the nitrogen atom is expected around δ 60-70 ppm, while the two methyl carbons will appear as distinct signals in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 206 - 212 |
| Aromatic (C-1, C-2, C-3, C-4, C-5, C-6) | 125 - 140 |
| Methine (CH-NH₂) | 62 - 68 |
| Acetone Methyl (CO-CH₃) | 28 - 32 |
| Phenyl Methyl (Ar-CH₃) | 18 - 22 |
(Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds.)
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR techniques are indispensable for confirming the connectivity of atoms within the molecule. researchgate.net
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed among the aromatic protons, helping to assign their specific positions on the ring. researchgate.net A cross-peak between the methine proton and the amine protons might also be visible, depending on the rate of proton exchange.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon. pressbooks.pubyoutube.com This technique would definitively link the predicted proton signals to their corresponding carbon signals, for instance, connecting the methine proton signal (δ ~4.7 ppm) to the methine carbon signal (δ ~65 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. researchgate.net Expected key correlations include:
From the acetone methyl protons to both the carbonyl carbon and the methine carbon.
From the phenyl methyl protons to the C-1, C-2, and C-6 carbons of the aromatic ring.
From the methine proton to the ipso-carbon (C-1) and ortho-carbon (C-6) of the ring, as well as the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. researchgate.net It would be used to confirm the substitution pattern, for example, by showing a correlation between the methine proton and the protons of the adjacent phenyl methyl group and the aromatic proton at the C-6 position.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. acs.orgnih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. uniroma1.it The primary amine group is expected to show two distinct N-H stretching bands. A very strong and sharp absorption corresponding to the C=O stretch of the ketone is a defining feature. wpmucdn.compressbooks.pub
Raman Spectroscopy: Raman spectroscopy provides complementary information. dgao-proceedings.de The aromatic ring vibrations and the C=O stretch are typically strong and easily identifiable in the Raman spectrum, whereas N-H vibrations are often weaker compared to their IR counterparts.
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3400 (two bands) | Medium | Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium | Medium |
| Ketone | C=O Stretch | 1710 - 1725 | Strong, Sharp | Strong |
| Primary Amine | N-H Bend | 1590 - 1650 | Medium-Strong | Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) | Medium-Strong | Strong |
(Predicted values are based on established correlation tables.) uniroma1.itwpmucdn.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. nih.gov The molecular formula of this compound is C₁₀H₁₃NO, giving it a monoisotopic mass of approximately 163.10 Da.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern is dictated by the stability of the resulting ions. The most likely cleavage events are alpha-cleavages adjacent to the amine and carbonyl groups. libretexts.orgmiamioh.edu
Predicted Major Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 163 | [C₁₀H₁₃NO]⁺ | - | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | •COCH₃ (Acetyl radical) | α-cleavage at the Cα-C(O) bond, forming a stable benzylic amine cation. |
| 43 | [CH₃CO]⁺ | •C₉H₁₂N (Aminobenzyl radical) | α-cleavage at the Cα-C(O) bond, forming a stable acylium cation. |
(Predicted fragmentation is based on the principles of mass spectrometry for amino ketones.) researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of the chromophores present. The compound contains two main chromophores: the 2-methylphenyl ring and the carbonyl group. The spectrum is expected to be a composite of the absorptions from both. The ortho-toluidine-like system typically shows strong π→π* transitions, while the ketone group contributes a weak, longer-wavelength n→π* transition. researchgate.net
Predicted UV-Vis Absorption Maxima (in a non-polar solvent)
| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | 2-Methylphenyl Ring | ~245 - 255 | High |
| n → π* | Ketone (C=O) | ~280 - 300 | Low |
| π → π* | 2-Methylphenyl Ring | ~285 - 295 | Medium |
(Predicted values are based on the analysis of similar chromophoric systems.)
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| o-toluidine |
X-ray Crystallography for Precise Solid-State Structure Determination
The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, leading to a complete and accurate molecular structure.
A pertinent example for understanding the potential solid-state structure of this compound is the crystallographic analysis of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. researchgate.net This compound shares key structural features with the target molecule, including a methyl-substituted phenyl ring and an amino group in conjugation with a carbonyl system. The study of this analog reveals the specific geometric parameters and intermolecular forces that are likely to be influential in the crystal packing of this compound.
The crystallographic data for (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, as determined by single-crystal X-ray diffraction, are summarized in the table below. researchgate.net The compound crystallizes in the orthorhombic space group Pccn, with eight molecules in the unit cell. researchgate.net
Crystallographic Data for (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 17.0042(18) |
| b (Å) | 11.5826(13) |
| c (Å) | 14.0514(15) |
| Volume (ų) | 2767.5(5) |
| Z | 8 |
| R1 | 0.0449 |
| wR2 | 0.0980 |
Data sourced from a study on a structurally related compound. researchgate.net
A crucial aspect of the solid-state structure revealed by X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. In the case of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, the structure is stabilized by intramolecular N–H···O hydrogen bonds. researchgate.net For this compound, it is highly probable that similar intermolecular hydrogen bonds between the primary amine (N-H) and the acetone carbonyl group (C=O) would be a dominant feature in its crystal packing. These interactions would play a significant role in defining the supramolecular architecture of the compound in the solid state.
Synthetic Applications and Derivatization of 1 Amino 1 2 Methylphenyl Acetone in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the α-carbon, adjacent to the carbonyl group, makes 1-Amino-1-(2-methylphenyl)acetone an intrinsically chiral molecule. This chirality is a crucial feature, as enantiomerically pure compounds are of paramount importance in pharmaceutical development and materials science. nih.gov Chiral α-amino ketones are valuable precursors for the synthesis of enantiopure 1,2-amino alcohols, which are privileged structural motifs in numerous drug molecules and chiral ligands. researchgate.netnih.govnih.gov
The synthesis of enantiomerically pure this compound can be approached through asymmetric synthesis or resolution of a racemic mixture. Asymmetric transfer hydrogenation of α-amino ketone hydrochlorides, catalyzed by ruthenium complexes, has proven to be a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee). nih.govacs.org Another established strategy involves the use of chiral auxiliaries, such as pseudoephedrine, which can be reacted with arylglyoxals to form morpholinone intermediates with high diastereoselectivity. These intermediates can then be converted into the desired chiral 1,2-amino alcohols. researchgate.net
Once obtained in an enantiomerically pure form, (R)- or (S)-1-Amino-1-(2-methylphenyl)acetone can serve as a versatile chiral building block. The primary amine and ketone functionalities offer two distinct points for further synthetic elaboration, allowing for the construction of complex molecular architectures with defined stereochemistry. The reduction of the ketone, for example, leads directly to the corresponding chiral 1-aryl-2-aminopropanol derivative, a key scaffold in many pharmaceutical agents. nih.govresearchgate.net
Table 1: Examples of Chiral 1,2-Amino Alcohols Synthesized from α-Amino Ketone Precursors
| Precursor | Catalyst/Method | Chiral Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | Ru-Catalyst (3l) | Norepinephrine (B1679862) | >99% |
| 2-(Methylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | Ru-Catalyst (3l) | Epinephrine | >99% |
| 2-Amino-1-(4-hydroxyphenyl)ethan-1-one HCl | Ru-Catalyst (3l) | Octopamine | >99% |
This table illustrates common transformations of α-amino ketones to valuable chiral amino alcohols, a primary application for chiral building blocks like this compound. Data sourced from related studies. nih.govacs.org
Transformation into Nitrogenous Heterocyclic Systems
α-Amino ketones are highly valuable intermediates for the synthesis of a wide array of nitrogen-containing heterocycles due to the dual reactivity of the amine and ketone groups. colab.ws this compound is an ideal substrate for such cyclization reactions, most notably in the Knorr and Paal-Knorr pyrrole (B145914) syntheses. wikipedia.orgwikipedia.org
The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound possessing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.org The reaction typically proceeds under acidic conditions, where the α-amino ketone (prepared in situ from an oxime) condenses with the β-dicarbonyl compound. The mechanism involves the formation of an imine, followed by tautomerization to an enamine, which then undergoes cyclization and dehydration to yield the highly substituted pyrrole ring. wikipedia.org
Similarly, the Paal-Knorr synthesis utilizes a 1,4-dicarbonyl compound, which condenses with a primary amine (like the one in this compound) to form the pyrrole ring. wikipedia.orgorganic-chemistry.org While the classic Paal-Knorr starts with a diketone and an amine, α-amino ketones themselves can be used in related multicomponent reactions to access these heterocyclic scaffolds.
Beyond pyrroles, the reactive functionalities of this compound can be exploited to construct other heterocyclic systems. For instance, condensation with appropriate reagents can lead to the formation of imidazoles, oxazoles, or pyrazines, which are all common cores in medicinal chemistry. colab.ws
Table 2: Potential Heterocyclic Systems from this compound
| Reaction Type | Reagent | Resulting Heterocycle |
|---|---|---|
| Knorr Pyrrole Synthesis | β-Ketoester (e.g., Ethyl Acetoacetate) | Substituted Pyrrole |
| Paal-Knorr Type Reaction | 1,4-Diketone | Substituted Pyrrole |
| Imidazole Synthesis | Aldehyde / Ammonium (B1175870) Acetate | Substituted Imidazole |
This table outlines potential and established pathways for converting α-amino ketones into important nitrogenous heterocycles. wikipedia.orgwikipedia.orgorganic-chemistry.org
Role as an Intermediate in the Synthesis of Diverse Organic Compounds and Pharmaceutical Precursors
The classification of this compound as a substituted cathinone (B1664624) places it within a family of compounds known for their pharmacological activity; however, its synthetic value extends far beyond this. As a polyfunctional molecule, it serves as a key intermediate in the synthesis of more complex organic structures and pharmaceutical precursors. colab.wsnih.gov
One of the most direct applications is its role as a precursor to 1,2-amino alcohols . The reduction of the ketone moiety, as mentioned previously, is a straightforward transformation that yields chiral amino alcohols, which are fundamental components of many approved drugs, including adrenergic receptor agonists. nih.govacs.org
Furthermore, α-amino ketones are precursors for the synthesis of other functional groups. For example, they can be transformed into α-amino acids through oxidation. nih.gov They also serve as starting materials for creating larger molecules via C-C bond-forming reactions at the α-carbon or through reactions involving the carbonyl group. The synthesis of pyrovalerone analogues, a class of monoamine uptake inhibitors, often proceeds through an α-bromoketone intermediate which is then aminated to give the final α-aminoketone structure, highlighting the importance of this motif. researchgate.net A similar aminoketone backbone is a key intermediate in the synthesis of the antidepressant duloxetine. google.com
Table 3: Pharmaceutical Precursors and Compounds Derived from Aminoketone Intermediates
| Aminoketone Type | Transformation | Target Molecule/Class | Therapeutic Area |
|---|---|---|---|
| α-Amino Ketone | Asymmetric Reduction | Epinephrine / Norepinephrine | Anaphylaxis, Hypotension |
| α-Amino Ketone | Asymmetric Reduction | Phenylephrine | Decongestant, Hypotension |
| β-Amino Ketone | Mannich Reaction Product | Duloxetine | Antidepressant |
This table demonstrates the role of the aminoketone scaffold as a crucial intermediate in the synthesis of various pharmaceuticals. nih.govresearchgate.netgoogle.com
Design and Synthesis of Advanced Analogues and Congeners for Structure-Reactivity Relationship Studies
This compound belongs to the broad class of synthetic cathinones, which have been the subject of extensive structure-activity relationship (SAR) studies. acs.orgresearchgate.net These studies are critical for understanding how minor structural modifications influence a compound's pharmacological profile, particularly its interaction with monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). nih.gov
The general cathinone structure can be modified at three key positions: the aromatic ring, the α-carbon, and the terminal amino group. acs.orgnih.gov this compound is an N-unsubstituted, α-methylated cathinone with an ortho-methyl group on the phenyl ring. Its properties can be compared to analogues to understand the impact of this specific substitution pattern.
Aromatic Ring Substitution : The position of the methyl group is significant. The well-known analogue mephedrone (B570743) is 4-methylmethcathinone. dea.gov Moving the methyl group from the para- to the ortho-position, as in the title compound, would be expected to alter steric and electronic properties, thereby influencing transporter affinity and selectivity.
N-Alkylation : The primary amine of this compound can be alkylated (e.g., to N-methyl, N-ethyl, or a pyrrolidine (B122466) ring). Increasing the size of the N-alkyl group is a key determinant of a compound's mechanism of action. Smaller N-alkyl groups often result in compounds that are transporter substrates (releasers, like amphetamine), whereas bulkier groups (like the pyrrolidine in α-PVP) tend to produce transporter inhibitors (blockers, like cocaine). nih.govnih.gov
α-Carbon Chain Length : The parent compound has a methyl group at the α-position (making it a propanone derivative). Lengthening this alkyl chain (e.g., to ethyl, propyl, butyl) generally increases potency at DAT and NET, as seen in the α-pyrrolidinophenone series (e.g., α-PVP, α-PHP). nih.gov
By synthesizing and evaluating analogues of this compound, researchers can probe these SAR principles to design molecules with specific pharmacological profiles, such as selective dopamine reuptake inhibitors or triple reuptake inhibitors.
Table 4: Structure-Activity Relationships of Selected Cathinone Analogues (Inhibition of Monoamine Uptake, IC₅₀ nM)
| Compound | Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|---|
| Methcathinone | α-CH₃, N-CH₃ | 49 | 49 | 1,353 |
| Mephedrone (4-MMC) | 4-CH₃, α-CH₃, N-CH₃ | 134 | 114 | 2,120 |
| α-PVP | α-Propyl, N-Pyrrolidinyl | 22.2 | 26.2 | 2,270 |
| α-PHP | α-Butyl, N-Pyrrolidinyl | 16 | 40 | 3,110 |
| Pentylone | 3,4-MD, α-Propyl, N-CH₃ | 108 | 103 | 258 |
This table shows how modifications to the cathinone scaffold affect potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Data is compiled from literature on synthetic cathinones. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
